molecular formula C13H15F2NO B4182940 (2,6-Difluorophenyl)(3-methylpiperidin-1-yl)methanone

(2,6-Difluorophenyl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B4182940
M. Wt: 239.26 g/mol
InChI Key: XPNHUIWKBJVXIW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a difluorobenzoyl group attached to a methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(3-methylpiperidin-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 3-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: For industrial-scale production, continuous flow methods can be employed to enhance efficiency and yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorobenzoyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

  • Oxidation products: Ketones or carboxylic acids
  • Reduction products: Alcohols
  • Substitution products: Amino or thio derivatives

Scientific Research Applications

1-(2,6-Difluorobenzoyl)-3-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The difluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 1-(2,6-Difluorobenzoyl)-3-(2-alkyl-3-oxopyridazin-4-yl)ureas
  • 1-(2,6-Difluorobenzoyl)-3-(4-chlorophenyl)urea
  • 2,5-Diphenyl-1,3-oxazoline derivatives

Uniqueness: 1-(2,6-Difluorobenzoyl)-3-methylpiperidine is unique due to its specific structural features, such as the presence of both a difluorobenzoyl group and a methylpiperidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(2,6-difluorophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-4-3-7-16(8-9)13(17)12-10(14)5-2-6-11(12)15/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNHUIWKBJVXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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